

18:1 Lissamine Rhodamine PE excitation and emission spectra

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Compound of Interest

Compound Name: *18:1 Liss Rhod PE*

Cat. No.: *B15577065*

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In-Depth Technical Guide: 18:1 Lissamine Rhodamine PE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties, experimental applications, and relevant protocols for 18:1 Lissamine Rhodamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)), a widely utilized fluorescently labeled phospholipid. Its utility spans membrane studies, drug delivery system development, and various bio-imaging applications.

Core Spectral Properties

18:1 Lissamine Rhodamine PE is characterized by its distinct excitation and emission spectra in the visible range, making it suitable for fluorescence microscopy and spectroscopy. The oleoyl (18:1) acyl chains confer a low phase transition temperature, ensuring fluidity and ease of incorporation into lipid bilayers at physiological temperatures.

Quantitative Spectral Data

The key spectral characteristics of 18:1 Lissamine Rhodamine PE are summarized in the table below. These values are critical for configuring instrumentation such as fluorescence microscopes, spectrophotometers, and flow cytometers to ensure optimal signal detection and minimize spectral bleed-through in multi-color experiments.

Parameter	Value	Reference(s)
Excitation Maximum (λ_{ex})	560 nm	[1] [2] [3]
Emission Maximum (λ_{em})	583 nm	[1]
Alternative Emission Maximum	580 nm	[3]
Alternative Emission Maximum	579 nm	[2]
Molecular Weight	~1301.72 g/mol	[4] [5] [6] [7]
Chemical Formula	<chem>C68H109N4O14PS2</chem>	[1] [5] [6] [7] [8]

Experimental Protocols

The following sections detail standardized protocols for the characterization and application of 18:1 Lissamine Rhodamine PE in common research contexts.

Determination of Excitation and Emission Spectra

This protocol outlines the fundamental procedure for verifying the spectral characteristics of 18:1 Lissamine Rhodamine PE using a spectrofluorometer.

Materials:

- 18:1 Lissamine Rhodamine PE
- Chloroform or another suitable organic solvent
- Phosphate-buffered saline (PBS) or buffer of choice
- Spectrofluorometer
- Quartz cuvettes

Methodology:

- Stock Solution Preparation: Prepare a stock solution of 18:1 Lissamine Rhodamine PE in chloroform at a concentration of 1 mg/mL.

- Solvent Evaporation: In a clean glass vial, aliquot a small volume of the stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the vial's surface.
- Vesicle Formation: Resuspend the lipid film in the desired aqueous buffer (e.g., PBS) to form multilamellar vesicles (MLVs). The final lipid concentration should be in the low micromolar range to avoid inner filter effects.
- Excitation Spectrum Measurement:
 - Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 583 nm).
 - Scan a range of excitation wavelengths (e.g., 400 nm to 570 nm).
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum.
- Emission Spectrum Measurement:
 - Set the excitation wavelength to the determined excitation maximum (e.g., 560 nm).
 - Scan a range of emission wavelengths (e.g., 570 nm to 700 nm).
 - The wavelength at which the highest fluorescence intensity is recorded is the emission maximum.
- Data Analysis: Correct the spectra for buffer blanks and instrument-specific variations.

Preparation of Labeled Liposomes for Cellular Uptake Studies

This protocol describes the incorporation of 18:1 Lissamine Rhodamine PE into liposomes for visualization of their interaction with cells.

Materials:

- Primary structural lipid (e.g., DOPC, DSPC)

- Cholesterol (optional, for membrane stabilization)
- 18:1 Lissamine Rhodamine PE
- Chloroform
- Hydration buffer (e.g., PBS)
- Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

- Lipid Mixture Preparation: In a round-bottom flask, combine the primary lipid, cholesterol (if used), and 18:1 Lissamine Rhodamine PE in chloroform. A typical molar ratio is 95-99% structural lipid and 0.5-5% fluorescent lipid.
- Lipid Film Formation: Remove the chloroform using a rotary evaporator to create a thin, uniform lipid film on the flask's interior. Further dry the film under vacuum for at least one hour to remove residual solvent.
- Hydration: Add the hydration buffer to the flask and agitate to form multilamellar vesicles (MLVs).
- Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times using a liposome extruder.
- Purification: To remove any unincorporated dye, the liposome suspension can be purified by size exclusion chromatography or dialysis.

In Vitro Cellular Uptake and Imaging

This protocol details the incubation of labeled liposomes with cultured cells and subsequent visualization by fluorescence microscopy.

Materials:

- Cultured cells grown on glass coverslips or in imaging-compatible plates

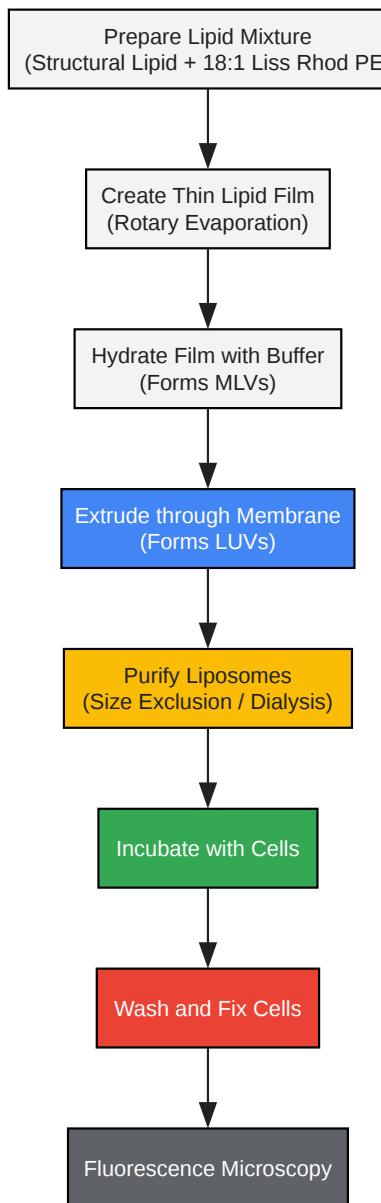
- Rhodamine-labeled liposomes (from Protocol 2)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) for cell fixation
- DAPI or Hoechst stain for nuclear counterstaining (optional)
- Fluorescence microscope

Methodology:

- Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluence.
- Incubation: Replace the cell culture medium with fresh medium containing the rhodamine-labeled liposomes at a predetermined concentration. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
- Washing: Gently wash the cells three times with PBS to remove non-internalized liposomes.
- Fixation: Fix the cells with a 4% PFA solution in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells again with PBS.
- Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like DAPI or Hoechst according to the manufacturer's instructions.
- Imaging: Mount the coverslips on a microscope slide or image the plate directly using a fluorescence microscope equipped with appropriate filters for rhodamine (e.g., excitation ~560 nm, emission ~580 nm) and the nuclear stain.

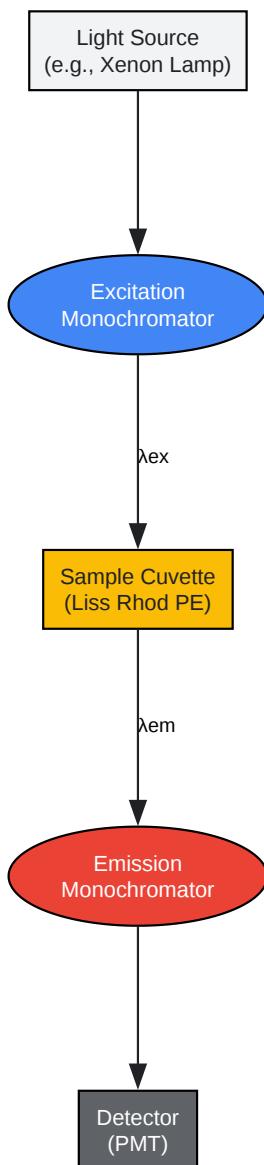
Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the use of 18:1 Lissamine Rhodamine PE.



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Caption: Workflow for liposome preparation and cellular uptake imaging.

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